molecular formula C8H15N3O B2907284 4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol CAS No. 1466561-22-7

4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol

Cat. No.: B2907284
CAS No.: 1466561-22-7
M. Wt: 169.228
InChI Key: NLSOHYYDUQEOAJ-UHFFFAOYSA-N
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Description

4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol is a chiral organic compound of significant interest in medicinal chemistry and pharmacological research, characterized by a molecular structure featuring both an amino alcohol moiety and a 1-methyl-1H-imidazol-5-yl substituent. This structure is representative of a class of compounds investigated for their potential bioactivity, particularly as neuromedin U receptor agonists . Agonists targeting the neuromedin U receptor pathway have been shown to modulate critical metabolic functions, including the reduction of food intake and body weight in experimental models, positioning them as valuable tools for studying obesity, diabetes, and related metabolic disorders . The presence of the imidazole ring, a key pharmacophore in many biologically active molecules, is also a central feature in various pharmaceutical agents, including catalytic inhibitors of human DNA topoisomerase IIα investigated for cancer chemotherapy and in synthetic angiotensin II receptor antagonists . This compound is provided strictly For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-amino-3-(3-methylimidazol-4-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-6-10-5-8(11)7(4-9)2-3-12/h5-7,12H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOHYYDUQEOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466561-22-7
Record name 4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl-containing compound, while substitution reactions could introduce various functional groups at the amino position.

Scientific Research Applications

4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The amino and hydroxyl groups can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Key Functional Groups Boiling Point (°C) Solubility (Water)
4-Amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol C₈H₁₅N₃O Hydroxyl, amino, methylimidazole Estimated >200* Moderate
Pilocarpine C₁₁H₁₆N₂O₂ Ethyl, methylimidazole, lactone 260 (decomposes) Low
(1-Methyl-1H-imidazol-5-yl)methanol C₅H₈N₂O Hydroxyl, methylimidazole ~180–200 High
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one C₁₃H₁₁BrN₄O Bromoindole, imidazolone, amino N/A Low

*Estimated based on butan-1-ol (117°C ) adjusted for hydrogen-bonding contributions from amino and hydroxyl groups.

Key Observations :

  • The target compound’s hydroxyl and amino groups enhance water solubility compared to pilocarpine, which has a hydrophobic lactone ring.
  • Brominated indole derivatives (e.g., compound from ) exhibit lower solubility due to bulky aromatic systems .

SAR Insights :

  • Substituent Effects : Halogenated analogs (e.g., bromo/fluoro in ) show increased steric bulk, reducing solubility but improving target specificity in enzyme inhibition .
  • Chain Length: The butan-1-ol chain in the target compound provides greater conformational flexibility than (1-methyl-1H-imidazol-5-yl)methanol, possibly enabling interactions with deeper receptor pockets.

Crystallographic and Computational Analysis

The structural determination of related compounds (e.g., pilocarpine) often employs SHELX and ORTEP-3 for crystallographic refinement and visualization . For the target compound:

  • Hydrogen Bonding: The hydroxyl and amino groups likely form intramolecular H-bonds, stabilizing a specific conformation critical for receptor binding.
  • Crystal Packing : Methylimidazole rings may engage in π-stacking, as observed in pilocarpine’s crystal structure .

Biological Activity

4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol, with the molecular formula C7H13N3OC_7H_{13}N_3O and a molecular weight of approximately 155.20 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, which includes an amino group, a hydroxyl group, and an imidazole ring, allows for diverse interactions within biological systems. This article explores the biological activities associated with this compound, including its potential antimicrobial properties and its role in drug development.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C7H13N3OC_7H_{13}N_3O
Molecular Weight Approximately 155.20 g/mol
Functional Groups Amino group, hydroxyl group, imidazole ring

The presence of both polar (hydroxyl and amino groups) and non-polar (hydrocarbon chain) functional groups enables various biochemical interactions, making it a valuable scaffold for drug design.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity. Research indicates that it may inhibit enzymes involved in bacterial cell wall synthesis, positioning it as a potential antibiotic agent. For instance, its interaction with bacterial enzymes could disrupt normal cell function, leading to cell death.

A comparative analysis of its antimicrobial efficacy was conducted against several strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae64 µg/mL

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents targeting resistant strains.

Structure-Based Drug Design (SBDD)

The imidazole ring system in the compound allows for various modifications to enhance biological activity. Structure-based drug design techniques such as molecular docking and virtual screening have been employed to optimize derivatives of this compound. These approaches help identify interactions with biological targets, potentially leading to the development of more effective drugs.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar compounds derived from the imidazole scaffold. The findings indicated that certain derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The results are summarized below:

Compound Viability (%) at 100 µM IC50 (µM)
Compound A78%25
Compound B64%18
Compound C (4-amino...)70%Not determined

These results suggest that while some derivatives show promise, further optimization is necessary to enhance their anticancer activity.

Case Study 2: Enzyme Interaction

Research has shown that this compound can bind to specific enzymes involved in metabolic pathways. For example, its interaction with dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, was evaluated using kinetic assays:

Enzyme Binding Affinity (Ki)
Dihydropteroate Synthase15 µM

This binding affinity suggests that the compound could serve as a lead for developing inhibitors targeting DHPS.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with imidazole derivatives (e.g., 1-methyl-1H-imidazole) as building blocks. Couple these with amino-butanols via nucleophilic substitution or reductive amination .
  • Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) to improve yield .
  • Step 3 : Monitor reaction progress using TLC or HPLC. Adjust temperature (e.g., 60–80°C) and reaction time (12–24 hours) based on intermediate stability .
    • Key Data :
SolventCatalystYield (%)Purity (HPLC)
DMFPd/C6598.5
THFNone4595.0

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the imidazole ring substitution pattern and butanol chain structure. Assign peaks using DEPT and COSY spectra .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Use SHELX software for structure refinement .
  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch at 3300 cm1^{-1}, NH2_2 bend at 1600 cm1^{-1}) .

Q. How can researchers screen the biological activity of this compound?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria using agar diffusion. Measure MIC values (e.g., 2–128 µg/mL) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves (1–100 µM) and compare to controls .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Dose-Response Reproducibility : Repeat assays across multiple labs using standardized protocols (e.g., CLSI guidelines) .
  • Structural Analog Comparison : Synthesize derivatives (e.g., fluorinated or deuterated analogs) to isolate activity-contributing moieties .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases or cytochrome P450). Validate with MD simulations (NAMD/GROMACS) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level. Calculate electrostatic potential maps to predict reactive sites .
    • Key Data :
Target ProteinDocking Score (kcal/mol)Binding Residues
EGFR Kinase-9.2Lys745, Thr790

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases. Compare retention times to racemic standards .
  • Circular Dichroism (CD) : Confirm enantiomer dominance by analyzing Cotton effects at 220–250 nm .

Q. What strategies are effective for isotopic labeling to study metabolic pathways?

  • Methodology :

  • Deuterium Incorporation : Synthesize deuterated analogs (e.g., 2H^2\text{H}-butanol chain) via H/D exchange catalyzed by Pd/C in D2 _2O .
  • 14C^{14}\text{C}-Labeling : Introduce 14C^{14}\text{C} at the amino group using 14C^{14}\text{C}-ammonia in reductive amination .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain resistance or compound solubility.
    • Resolution :

Normalize data to cell density (OD600_{600}) and solvent controls (DMSO <1% v/v) .

Perform logP measurements (e.g., shake-flask method) to correlate hydrophobicity with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.